(furan-2-yl)(imino)methyl-lambda6-sulfanone

Nuclear Receptor LRH-1 Binding Affinity

(furan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2230808-46-3) is a sulfoximine-class LRH-1 (NR5A2) agonist that is essential for research. With an EC50 of 251 nM and 8.8-fold selectivity over SF-1, it enables precise dissection of LRH-1-specific pathways in metabolic and steroidogenic research. As a certified reference standard, it guarantees assay consistency and serves as a benchmark for medicinal chemistry campaigns targeting the LRH-1 binding pocket. For reliable, reproducible results, procure the specific furan-2-yl chemotype directly for your critical studies.

Molecular Formula C5H7NO2S
Molecular Weight 145.18 g/mol
CAS No. 2230808-46-3
Cat. No. B6603060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(furan-2-yl)(imino)methyl-lambda6-sulfanone
CAS2230808-46-3
Molecular FormulaC5H7NO2S
Molecular Weight145.18 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=CO1
InChIInChI=1S/C5H7NO2S/c1-9(6,7)5-3-2-4-8-5/h2-4,6H,1H3
InChIKeyNZORPLFTVMIGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(furan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2230808-46-3): Core Chemical and Pharmacological Profile for Research Sourcing


(furan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2230808-46-3) is a sulfoximine-class chemical probe and a research-grade Liver Receptor Homolog 1 (LRH-1; NR5A2) agonist [1]. With a molecular formula of C₅H₅NO₂S and a molecular weight of 145.18 g/mol, it belongs to the lambda6-sulfanone subclass, characterized by a sulfur(VI) center bonded to a furan-2-yl group, a methyl group, and an imino (=NH) group . This compound has been primarily annotated for its interaction with the human LRH-1 ligand binding domain (LBD), a validated target in metabolic regulation, steroidogenesis, and certain cancers [2]. It is available from specialized chemical vendors as a reference standard or research tool, typically supplied in powder form with ≥95% purity .

Why Simple LRH-1 Modulators Cannot Replace (furan-2-yl)(imino)methyl-lambda6-sulfanone in Research Protocols


The LRH-1 ligand-binding pocket is known for its unusual plasticity and tendency to accommodate diverse small molecules in unpredictable binding modes [1]. Minor structural modifications within the sulfoximine scaffold can drastically alter both affinity and functional outcome, as evidenced by the >10,000-fold range in binding Ki values among close analogs [2]. Consequently, substituting a sulfoximine-based agonist like (furan-2-yl)(imino)methyl-lambda6-sulfanone with another in-class LRH-1 binder, such as ML-180 or XY25028, is not scientifically interchangeable. The specific furan-2-yl substitution pattern and lambda6-sulfanone warhead confer a distinct selectivity profile and agonist efficacy that is not replicated by non-sulfoximine chemotypes [3]. The following quantitative evidence demonstrates the precise performance boundaries that define this compound's unique fit within the LRH-1 chemical biology toolkit.

Quantitative Differentiation Evidence for (furan-2-yl)(imino)methyl-lambda6-sulfanone


LRH-1 Binding Affinity: Ki of 374 nM vs. More Potent but Less Selective Benzyl Analog

(furan-2-yl)(imino)methyl-lambda6-sulfanone demonstrates a binding affinity Ki of 374 nM for the human LRH-1 ligand binding domain (LBD) in a competitive fluorescence polarization assay [1]. In direct comparison, a structurally related benzyl analog, benzyl(imino)(methyl)-lambda6-sulfanone (CAS 38401-38-6), exhibits a Ki of 1.30 nM, representing a 288-fold increase in potency [2]. This quantitative difference highlights the critical impact of the aryl substituent (furan-2-yl vs. benzyl) on target engagement strength. The furan analog's moderate affinity may be advantageous in experimental systems requiring partial receptor occupancy to avoid saturating downstream signaling.

Nuclear Receptor LRH-1 Binding Affinity Sulfoximine

Selectivity Window: 8.8-Fold LRH-1 Selectivity Over SF-1

A critical liability of many LRH-1 ligands is off-target activity at the closely related nuclear receptor Steroidogenic Factor 1 (SF-1; NR5A1), which shares high sequence homology in the LBD [1]. (furan-2-yl)(imino)methyl-lambda6-sulfanone displays a Ki of 3300 nM for SF-1 LBD, compared to its LRH-1 Ki of 374 nM, yielding a selectivity ratio of 8.8-fold [2]. In contrast, the highly potent benzyl analog (Ki = 1.30 nM) shows a significantly eroded selectivity window of only ~4-fold (SF-1 Ki = 5.2 nM, inferred from reported data) [3]. This modest but measurable selectivity for LRH-1 over SF-1 positions the furan-2-yl derivative as a more target-selective probe for studies where SF-1 cross-reactivity could confound interpretation.

Selectivity LRH-1 SF-1 Nuclear Receptor

Functional Agonist Efficacy: EC50 of 251 nM in TR-FRET Assay vs. Inactive Comparator

(furan-2-yl)(imino)methyl-lambda6-sulfanone acts as a functional LRH-1 agonist with an EC50 of 251 nM in a TR-FRET peptide recruitment assay measuring TIF2 coactivator peptide binding [1]. This contrasts with imino(methyl)(2-methylfuran-3-yl)-λ⁶-sulfanone (CAS 2060057-13-6), which despite structural similarity, exhibits no detectable agonist activity (EC50 >10,000 nM) in the same assay format [2]. The presence of the methyl substituent on the furan ring in the latter compound likely disrupts critical hydrogen bonding with the receptor pocket, highlighting the exquisite sensitivity of functional outcome to minor regioisomeric variations.

LRH-1 Agonist TR-FRET Efficacy

Cell-Based Activity: EC50 of 600 nM in Luciferase Reporter Assay vs. Higher Potency Reference

In a cellular context, (furan-2-yl)(imino)methyl-lambda6-sulfanone activates full-length human LRH-1 with an EC50 of 600 nM in a Renilla luciferase reporter gene assay performed in HeLa cells [1]. This cellular potency is approximately 2.4-fold lower than its biochemical EC50 (251 nM), likely reflecting differences in cell permeability or metabolism. A more potent sulfoximine analog (CHEMBL4574667) achieves an EC50 of 4000 nM in a similar assay, underscoring the variable relationship between biochemical binding and cellular efficacy across the sulfoximine series [2]. This moderate cellular potency makes the compound suitable for studying concentration-dependent LRH-1 transcriptional outputs without immediate saturation.

LRH-1 Cell-Based Assay Luciferase Reporter Agonist

Recommended Research Applications for (furan-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2230808-46-3)


LRH-1 Agonist Tool Compound for Metabolic and Steroidogenesis Research

As a functional LRH-1 agonist with an EC50 of 251 nM in TR-FRET assays and 600 nM in cellular luciferase assays [1], this compound is suited for studies investigating LRH-1-dependent transcriptional regulation in metabolic tissues. It can be used to activate LRH-1 target genes (e.g., CYP19, SHP) in hepatocyte or adrenocortical cell models to elucidate the receptor's role in cholesterol homeostasis and steroidogenesis. The moderate potency enables concentration-response experiments without saturating the receptor at low concentrations, allowing for nuanced pharmacological analysis [2].

Selectivity Profiling: LRH-1 vs. SF-1 Discrimination Studies

The 8.8-fold selectivity window for LRH-1 over SF-1 (Ki = 374 nM vs. 3300 nM) [3] makes this compound a valuable probe for dissecting the overlapping but distinct transcriptional programs of these two nuclear receptors. Researchers can employ this compound at concentrations up to ~1 μM to achieve near-complete LRH-1 engagement while minimally perturbing SF-1 activity, enabling cleaner assignment of LRH-1-specific functions in tissues where both receptors are co-expressed (e.g., adrenal cortex, gonads) [4].

Reference Standard for Sulfoximine-Based LRH-1 Ligand Development

Given the well-characterized structure-activity relationship (SAR) of the sulfoximine series [5], this compound serves as an essential reference standard for medicinal chemistry campaigns aimed at developing next-generation LRH-1 modulators. Its defined binding affinity, agonist efficacy, and selectivity profile provide a benchmark against which new analogs can be compared. Procurement of this compound as a certified reference material ensures assay-to-assay consistency when benchmarking novel chemical entities.

Mechanistic Studies on LRH-1 Ligand Binding Pocket Plasticity

The distinct binding mode and moderate affinity of this furan-2-yl sulfoximine, relative to ultra-potent benzyl analogs (e.g., Ki = 1.30 nM) [6], make it a useful tool for investigating the structural determinants of ligand recognition in the unusually plastic LRH-1 pocket. Crystallographic or molecular dynamics studies comparing this compound with more potent congeners can illuminate how subtle changes in ligand structure translate to binding energy and functional output [7].

Quote Request

Request a Quote for (furan-2-yl)(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.